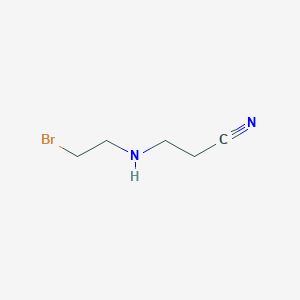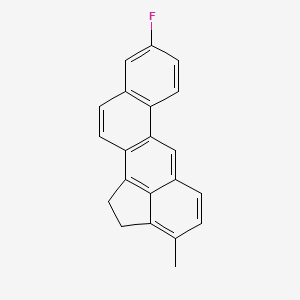
Cholanthrene, 9-fluoro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholanthrene, 9-fluoro-3-methyl-, is a derivative of the polycyclic aromatic hydrocarbon cholanthrene This compound is characterized by the presence of a fluorine atom at the 9th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholanthrene, 9-fluoro-3-methyl-, typically involves multi-step organic reactions. One common method starts with the fluorination of cholanthrene, followed by methylation at the 3rd position. The reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of Cholanthrene, 9-fluoro-3-methyl-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Cholanthrene, 9-fluoro-3-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of cholanthrene, such as fluoroquinones, methylated derivatives, and other functionalized polycyclic aromatic hydrocarbons.
Scientific Research Applications
Cholanthrene, 9-fluoro-3-methyl-, has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research focuses on its potential as a chemotherapeutic agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Cholanthrene, 9-fluoro-3-methyl-, involves its interaction with cellular components. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with enzymes and receptors, modulating various biochemical pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Methylcholanthrene: A well-known carcinogenic compound used in cancer research.
9-Fluorocholanthrene: Another fluorinated derivative with similar properties.
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon with carcinogenic properties.
Uniqueness
Cholanthrene, 9-fluoro-3-methyl-, is unique due to the combined presence of both fluorine and methyl groups, which enhances its reactivity and specificity in chemical and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73771-74-1 |
|---|---|
Molecular Formula |
C21H15F |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
9-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-2-3-14-11-20-17-7-5-15(22)10-13(17)4-6-18(20)19-9-8-16(12)21(14)19/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
DWAAPINKQXPQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC(=C5)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
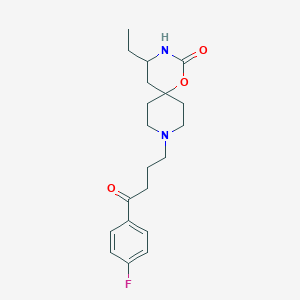
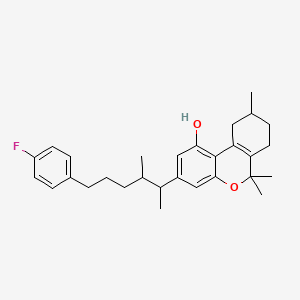
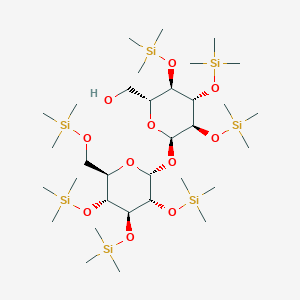

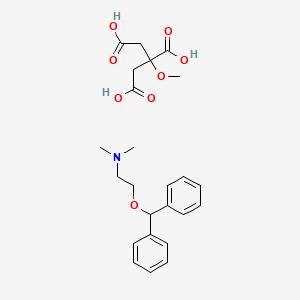
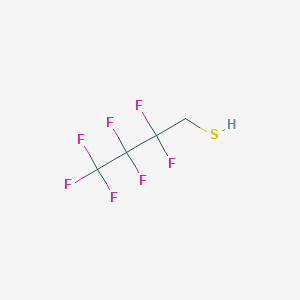
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)

